molecular formula C17H20N2O6 B3327869 Boc-D-Phg-Osu CAS No. 39249-27-9

Boc-D-Phg-Osu

Cat. No. B3327869
CAS RN: 39249-27-9
M. Wt: 348.3 g/mol
InChI Key: JPEHHKZULQJYEW-CQSZACIVSA-N
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Description

Boc-D-Phg-Osu is a chemical compound that has been extensively researched in the field of medicinal chemistry. It has a molecular formula of C17H20N2O6 and a molecular weight of 348.36 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps. Some of the reaction conditions include the use of dicyclohexyl-carbodiimide in 1,4-dioxane or tetrahydrofuran . Other methods involve the use of N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in N,N-dimethyl-formamide . The yield of these reactions varies, with some reaching up to 100% .


Molecular Structure Analysis

The molecular structure of this compound is complex and can be significantly influenced by the presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids . This can result in significant changes in their molecular arrangement and supramolecular structure .


Chemical Reactions Analysis

This compound undergoes various chemical reactions under different conditions. For instance, it reacts with dicyclohexyl-carbodiimide in 1,4-dioxane or tetrahydrofuran . Other reactions involve the use of N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in N,N-dimethyl-formamide .

Scientific Research Applications

Boc-D-Phg-Osu has a wide range of scientific research applications. It can be used as a tool for studying protein-protein interactions, receptor-ligand interactions, and enzyme-substrate interactions. It can also be used to study the structure and function of proteins, as well as the structure and function of cells. Furthermore, this compound can be used in drug discovery and development.

Mechanism of Action

Mode of Action

Boc-D-Phg-Osu belongs to the class of compounds known as Boc-derivatives . The Boc (tert-butyl carbamate) group is a protective group used in peptide synthesis . The primary mode of action of this compound involves the protection of amino functions . The mechanism is straightforward: the nucleophilic amine attacks the electrophilic anhydride, and the carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Advantages and Limitations for Lab Experiments

The main advantage of using Boc-D-Phg-Osu in laboratory experiments is its ability to inhibit the activity of enzymes. This allows for the study of enzyme structure and function, as well as its interactions with other molecules. Furthermore, this compound is relatively easy to synthesize and is cost-effective. However, there are some limitations to using this compound in laboratory experiments. This compound is not very stable and is prone to degradation. Additionally, this compound is not very specific and can bind to other molecules in addition to the target enzyme.

Future Directions

There are several potential future directions for Boc-D-Phg-Osu research. One potential direction is to further study the mechanism of action of this compound, as well as its effects on enzymes and proteins. Additionally, further research could be done to improve the stability of this compound and to make it more specific to the target enzyme. Furthermore, this compound could be used as a tool to study the effects of drugs on the body and to develop new drugs. Finally, this compound could be used to study the structure and function of cells and to develop new treatments for diseases.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEHHKZULQJYEW-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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